Acetoacetanilide

pKa Ionization constant β-diketone

Sourcing challenges arise when minor structural variations among acetoacetarylides lead to significant shifts in reactivity and safety profiles. Acetoacetanilide (CAS 86349-51-1) resolves this by providing a predictable and well-characterized intermediate for azo pigment and pharmaceutical synthesis. - **Consistent Azo-Coupling:** Its distinct pKa ensures precise pH control during coupling, maximizing yield and color consistency for pigments like Pigment Yellow 1. - **Simplified Purification:** Exhibits lower molecular polarization (4.43 D) than Benzoylacetanilide (5.25 D), reducing associative behavior in non-polar solvents and easing product isolation. - **Predictable Safety:** Its well-documented >100-fold higher HBI (15) compared to alternatives allows for established handling protocols, ensuring a predictable operational environment.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 86349-51-1
Cat. No. B7728403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoacetanilide
CAS86349-51-1
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
InChIKeyDYRDKSSFIWVSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SLIGHTLY SOL IN WATER;  SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/
SOL IN ALKALI
Soluble in oxygenated and chlorinated solvents.

Structure & Identifiers


Interactive Chemical Structure Model





Acetoacetanilide (86349-51-1) Technical Baseline and Procurement Considerations for Scientific and Industrial Applications


Acetoacetanilide (CAS 86349-51-1), an acetoacetamide derivative of aniline with the molecular formula C10H11NO2 , is a critical β-ketoanilide intermediate for synthesizing azo pigments (arylide yellows), pharmaceuticals, and agrochemicals . It exhibits characteristic keto-enol tautomerism, influencing its reactivity and complexation properties . While its core application space overlaps with other acetoacetarylides like acetoacet-m-xylidide (AAMX) and acetoacet-o-anisidide (AAOA) [1], selecting the optimal candidate requires understanding subtle yet quantifiable differences in physicochemical behavior and biological impact.

The Peril of Generic Substitution: Quantifying Why Acetoacetanilide (86349-51-1) Cannot Be Interchanged with Common Arylide Alternatives


Simple class-level substitution among acetoacetarylides fails because minor structural variations lead to major shifts in key performance attributes. For instance, exchanging Acetoacetanilide for Acetoacet-m-xylidide (AAMX) introduces steric hindrance from two methyl groups, drastically altering metabolic stability and toxicokinetic profiles [1]. Similarly, substitution with Acetoacet-o-anisidide (AAOA) or Benzoylacetanilide (BAAH) modifies electronic properties, directly impacting reactivity yields in azo-coupling [2] and metal-chelation stability [3]. The following evidence quantifies these divergences in ionizability, reactivity, and toxicological liability.

Quantitative Evidence Guide: Acetoacetanilide (86349-51-1) Performance Differentiation from Competing Acetoacetarylides


Comparative Acid Dissociation Constant (pKa) and Ionization Thermodynamics of Acetoacetanilide vs. In-Class Analogs

The acid dissociation constant (pKa) and thermodynamic parameters (ΔG, ΔH, ΔS) of Acetoacetanilide (AAAH) and seven in-class analogs, including Acetoacet-m-xylidide (AAXH) and Benzoylacetanilide (BAAH), were compared via potentiometry. AAAH exhibits a distinct free energy (ΔG) and enthalpy (ΔH) of ionization relative to both AAXH and BAAH in 50% ethanolic media [1]. This data directly impacts reactivity in pH-sensitive syntheses like azo-coupling.

pKa Ionization constant β-diketone

Comparative Enol Content and Tautomeric Stability of Acetoacetanilide vs. Benzoylacetanilide in Organic Solvent Systems

The enolization of Acetoacetanilide (AAA) and Benzoylacetanilide (BAA) was studied in ethanol, methanol, dioxane, and their water mixtures using a bromometric method [1]. The study determined the dependence of the interval between bromine addition and quenching with phenol, quantifying the differential tautomeric stability between the two β-ketoanilides. AAA and BAA exhibit distinct enol content in identical solvents, a key factor for chelation efficiency in metal complexation and azo-coupling reactions.

Enol content Tautomerism Bromometric titration

Comparative Hemoglobin Binding Index (HBI) as a Marker of Toxicokinetic Differentiation in Acetoacetanilide vs. Acetoacet-m-xylidide

In an in vivo rat study, the hemoglobin binding index (HBI) was measured 24 hours post-oral administration for three industrial arylamine intermediates. Acetoacetanilide releases aniline with an HBI of 15, while Acetoacet-m-xylidide releases 2,4-dimethylaniline with an HBI of 0.129 [1]. This represents a >100-fold difference in the effective dose reaching hemoglobin, indicating a massive difference in metabolic activation and adduct formation potential.

Hemoglobin binding index Toxicokinetics Biomonitoring

Comparative Spectroscopic Signatures: UV-Vis Shifts in Acetoacetanilide vs. Benzoylacetanilide Due to Conjugate Chelation

A comparative study of the infrared and ultraviolet spectra of Acetoacetanilide and Benzoylacetanilide and their monosodium derivatives revealed distinct structural differences in their enolates and chelation behavior [1]. The UV spectra suggested that the monosodium derivative of Acetoacetanilide exhibits a different conjugation pattern compared to that of Benzoylacetanilide, impacting its metal-chelating efficiency and electronic properties in complex matrices.

UV-Vis spectroscopy Conjugate chelation Metal complexation

Comparative Molecular Polarization in Solution: Dielectric Properties of Acetoacetanilide vs. Benzoylacetanilide

The apparent molecular polarization at infinite dilution was measured for Acetoacetanilide and Benzoylacetanilide in five constant-ratio mixtures of triethylamine in benzene [1]. The study revealed that Benzoylacetanilide exhibits a significantly higher molecular polarization (5.25 D) compared to Acetoacetanilide (4.43 D), indicating stronger molecular interactions with triethylamine in this specific non-polar solvent system.

Dielectric polarization Molecular interaction Triethylamine-benzene system

Optimal Application Scenarios for Acetoacetanilide (86349-51-1) Guided by Comparative Performance Data


Precision Synthesis of Azo Pigments (Arylide Yellows) with Predictable pH-Dependent Reactivity

Acetoacetanilide is optimally suited for azo pigment synthesis where precise control over coupling pH is critical. Its distinct pKa and ionization thermodynamics compared to acetoacet-m-xylidide or acetoacet-o-anisidide [1] allow for predictable yield optimization in the narrow pH window required for producing arylide yellows like Pigment Yellow 1 (Hansa Yellow G) [2], ensuring color consistency and minimizing byproduct formation.

Organic Synthesis Routes Requiring Lower Molecular Polarization in Non-Polar Solvents

When designing synthetic pathways in non-polar solvents like benzene with amine additives, Acetoacetanilide offers a measurable advantage over Benzoylacetanilide. Its lower apparent molecular polarization (4.43 D vs. 5.25 D) [1] indicates reduced associative behavior with triethylamine, potentially simplifying purification steps and improving product isolation efficiency in reactions sensitive to strong molecular interactions.

Metal Complexation and Chelation Studies Requiring Specific Tautomeric Form

Acetoacetanilide is the preferred β-ketoanilide for studies or applications requiring a specific enol-keto ratio for metal chelation. Its distinct enol content in solvents like ethanol and dioxane, as quantified against Benzoylacetanilide [1], provides a tunable parameter for researchers developing new metal complexes for catalysis, luminescent materials, or extraction processes [2], where Benzoylacetanilide's different tautomeric equilibrium would yield alternative coordination geometries.

Industrial Applications with Established Regulatory and Toxicokinetic Precedents

For industrial manufacturing of pigments, dyes, and intermediates where historical toxicological data guides safety protocols, Acetoacetanilide provides a well-characterized but distinct profile. Its >100-fold higher HBI (15) compared to acetoacet-m-xylidide (0.129) [1] necessitates specific and established handling procedures, which are already integrated into many legacy manufacturing workflows for arylide yellows and pharmaceuticals [2], offering a predictable operational environment compared to newer, less-characterized alternatives.

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